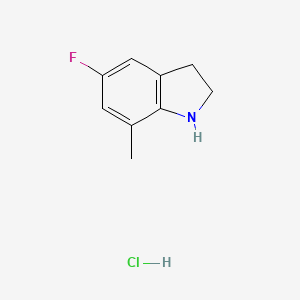

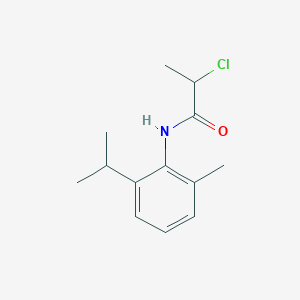

![molecular formula C10H16ClNO B2715469 4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 33597-21-6](/img/structure/B2715469.png)

4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

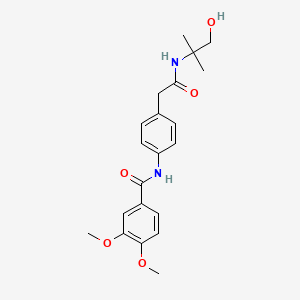

The compound is a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to the benzene ring . It also contains a propan-2-ylamino group and a methyl group attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution and condensation reactions .

Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzene ring (a six-membered ring with alternating double bonds), a hydroxyl group (-OH), and various other functional groups .

科学的研究の応用

Analytical Chemistry Applications

- Colorimetric Determination in Pesticide Formulations : A method using 4-aminoantipyrine, a derivative of 4-{[(Propan-2-yl)amino]methyl}phenol, for the colorimetric determination of propoxur in pesticide formulations and water samples was developed. This involves the alkaline hydrolysis of the pesticide and reaction with 4-aminoantipyrine in the presence of an oxidizing agent to produce a colored dye (Venkateswarlu & Seshaiah, 1995).

Corrosion Inhibition

- Steel Corrosion Prevention : Bipyrazolic isomers related to 4-{[(Propan-2-yl)amino]methyl}phenol demonstrated inhibitive action against steel corrosion in hydrochloric acid solutions. These compounds were found to be efficient inhibitors, acting as mixed-type inhibitors (Tebbji et al., 2005).

Medicinal Chemistry

- Allosteric Modifiers of Hemoglobin : Research on the synthesis and testing of isomeric series of 2-(aryloxy)-2-methylpropionic acids, including derivatives of 4-{[(Propan-2-yl)amino]methyl}phenol, showed these compounds could decrease the oxygen affinity of human hemoglobin A, suggesting potential use in clinical areas such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Materials Science

- Synthesis of Schiff Bases for Antimicrobial Activity : A study on the synthesis of 4-aminophenol derivatives, which include 4-{[(Propan-2-yl)amino]methyl}phenol, demonstrated broad-spectrum antimicrobial and antidiabetic activities, with potential as anticancer agents due to DNA interaction studies (Rafique et al., 2022).

特性

IUPAC Name |

4-[(propan-2-ylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(2)11-7-9-3-5-10(12)6-4-9;/h3-6,8,11-12H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUFLEACZJMZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)